
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a ketone (oxo) group at the 4-position, methyl substituents at the 2- and 5-positions, and a tert-butyl ester moiety at the 1-position. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, due to its stereoelectronic properties and steric bulk from the tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides
Reduction: Alcohols or amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of these compounds with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It is particularly useful in the synthesis of compounds with analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
A key structural distinction lies in the ring size and substituent arrangement. For example:
Key Observations:
- Ring Size Effects : Piperidine (6-membered) derivatives exhibit greater conformational flexibility compared to pyrrolidine (5-membered) analogs, influencing reactivity and interaction with biological targets .
- The tert-butyl ester provides steric hindrance, reducing hydrolysis rates relative to less bulky esters (e.g., methyl or ethyl) .
Crystallographic and Stability Considerations
The tert-butyl group’s steric bulk often leads to distinct crystal packing patterns. For instance, the tert-butyl phosphorane compound () crystallizes as yellow prisms with well-defined anisotropic displacement parameters (Uiso), attributed to the rigidity imparted by the tert-butyl groups . Similarly, the target compound’s tert-butyl ester likely promotes ordered crystal lattices, though hydrogen bonding from the 4-oxo group may further stabilize the structure .
Biological Activity
Tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 239.32 g/mol
- CAS Number : 1204654-37-4
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways through:
- Inhibition of Enzymes : The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), which are crucial for cellular metabolism and signaling pathways. Inhibition of NAMPT can lead to decreased NAD levels, affecting energy metabolism and cellular processes.
- Receptor Binding : this compound acts as a ligand for certain receptors, influencing their activity and downstream signaling.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through:
- Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cells, leading to programmed cell death .
Analgesic and Anti-inflammatory Effects
The compound is being investigated for its analgesic and anti-inflammatory properties. It serves as a precursor in the synthesis of compounds that exhibit these therapeutic effects, making it a valuable candidate for drug development aimed at pain management and inflammation reduction .
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .
- Animal Models : In vivo experiments using animal models have shown that the compound can effectively reduce tumor growth and improve survival rates when used in combination with other therapeutic agents .
Data Table
The following table summarizes key findings from recent studies on this compound:
Properties
IUPAC Name |
tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMMHVFSLJYZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204654-37-4 | |
Record name | tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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